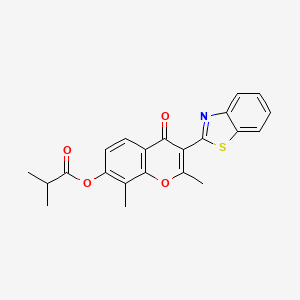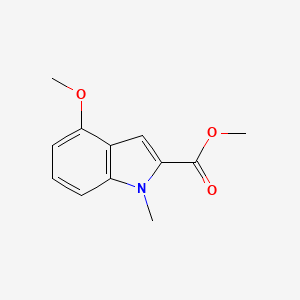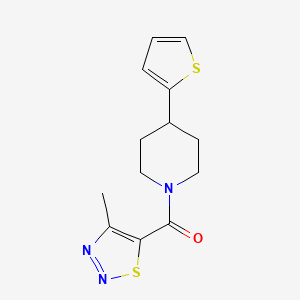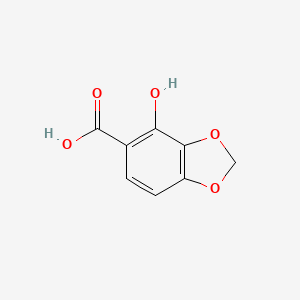
(Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H19N3O5S3 and its molecular weight is 465.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of thiazolidin-4-one derivatives, including compounds structurally related to (Z)-3-methyl-5-((5-morpholino-4-tosyloxazol-2-yl)methylene)-2-thioxothiazolidin-4-one, has been extensively studied. These derivatives are synthesized through condensation reactions, demonstrating their versatility in creating a range of heterocyclic compounds. The structural confirmation of these derivatives is often achieved via single-crystal X-ray crystallography, ensuring their precise characterization (Hassan et al., 2015).
Molecular Structure and Stability
Studies on similar thiazolidin-4-one compounds reveal insights into their molecular structure and stability. For instance, the crystal structure analysis of 3-(morpholin-4-ylmethyl)-1,3-benzothiazole-2-thione provides detailed information on the conformation and hydrogen bonding interactions, which are crucial for understanding the chemical behavior and stability of these compounds (Franklin et al., 2011).
Anticancer and Antiangiogenic Effects
A study on thioxothiazolidin-4-one derivatives demonstrated significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumors. These compounds effectively reduced ascites tumor volume, cell number, and enhanced the life span of EAT-bearing mice. This research highlights the potential of thioxothiazolidin-4-one derivatives in anticancer therapy, especially in inhibiting tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).
Antimicrobial Activity
The synthesis of novel 5-benzylidene-3-(3-fluoro-4-yl-morpholin-4-yl-phenylimino)thiazolidin-4-one derivatives has been explored, with a focus on their antibacterial and antifungal activities. These studies show that such compounds exhibit moderate in vitro activities against various microorganisms, suggesting their application in developing new antimicrobial agents (Patil et al., 2011).
Xanthine Oxidase Inhibition and Anti-inflammatory Activity
Research on 2-amino-5-alkylidene-thiazol-4-ones, a group closely related to the chemical structure of interest, has identified compounds with significant inhibitory activity against xanthine oxidase. This enzyme is a target for the treatment of gout and related conditions. Additionally, these compounds have shown anti-inflammatory effects on human peripheral blood mononuclear cells, indicating their potential in treating inflammatory diseases (Smelcerovic et al., 2015).
Properties
IUPAC Name |
(5Z)-3-methyl-5-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-oxazol-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S3/c1-12-3-5-13(6-4-12)30(24,25)16-18(22-7-9-26-10-8-22)27-15(20-16)11-14-17(23)21(2)19(28)29-14/h3-6,11H,7-10H2,1-2H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNXEIQERNLJQA-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C=C3C(=O)N(C(=S)S3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)/C=C\3/C(=O)N(C(=S)S3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2434002.png)

![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)
![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)


![2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2434015.png)
![N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2434017.png)
![4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2434018.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2434019.png)
